molecular formula C10H5F2NO2 B13177008 6,8-Difluoroisoquinoline-1-carboxylic acid

6,8-Difluoroisoquinoline-1-carboxylic acid

Cat. No.: B13177008
M. Wt: 209.15 g/mol
InChI Key: LEQVMPATLVAUQS-UHFFFAOYSA-N
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Description

6,8-Difluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 6 and 8 positions of the isoquinoline ring significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoroisoquinoline-1-carboxylic acid typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the isoquinoline ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different fluorinated isoquinoline derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

6,8-Difluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroisoquinoline-1-carboxylic acid
  • 8-Fluoroisoquinoline-1-carboxylic acid
  • 6,8-Difluoroquinoline-1-carboxylic acid

Uniqueness

6,8-Difluoroisoquinoline-1-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the isoquinoline ring. This dual fluorination significantly enhances its chemical stability, reactivity, and biological activity compared to its mono-fluorinated counterparts .

Properties

Molecular Formula

C10H5F2NO2

Molecular Weight

209.15 g/mol

IUPAC Name

6,8-difluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5F2NO2/c11-6-3-5-1-2-13-9(10(14)15)8(5)7(12)4-6/h1-4H,(H,14,15)

InChI Key

LEQVMPATLVAUQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(C=C(C=C21)F)F)C(=O)O

Origin of Product

United States

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